5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Mechanism of Action
Target of Action
The primary target of 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is Inorganic pyrophosphatase . This enzyme plays a crucial role in the hydrolysis of inorganic pyrophosphate, which is an essential process in cellular energy metabolism.
Mode of Action
It is known that it interacts with the inorganic pyrophosphatase . The specific changes resulting from this interaction are yet to be elucidated.
Biochemical Pathways
Given its target, it is likely to impact pathways involving energy metabolism, specifically those involving the hydrolysis of inorganic pyrophosphate .
Result of Action
Given its target, it is likely to influence processes related to energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be carried out in water using alumina–silica-supported manganese dioxide as a recyclable catalyst . The reaction conditions are mild, often performed at room temperature, and yield the desired product in high efficiency (86-96%).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where the nitrile group is converted to an amine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-yl)(4-methoxyphenyl)methanone
- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-yl)(2-methylphenyl)methanone
Uniqueness
What sets 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group at the 3-position and the nitrile group at the 4-position enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
5-amino-1-(4-chlorophenyl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-8(12)3-5-9/h2-5H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGUNONDPWAJAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484945 | |
Record name | 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58791-82-5 | |
Record name | 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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